

# In-Depth Technical Guide: **tert-Butyl 2-(ethylamino)acetate**

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## Compound of Interest

Compound Name: **tert-Butyl 2-(ethylamino)acetate**

Cat. No.: **B172335**

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This technical guide provides a comprehensive overview of **tert-Butyl 2-(ethylamino)acetate**, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a representative synthetic protocol and analytical methodologies, and discusses its potential applications in the pharmaceutical industry.

## Core Compound Data

**tert-Butyl 2-(ethylamino)acetate** is a secondary amine and an ester. Its key quantitative properties are summarized below for easy reference.

Property	Value
Molecular Weight	159.23 g/mol
Molecular Formula	C <sub>8</sub> H <sub>17</sub> NO <sub>2</sub>
CAS Number	172317-17-8
Physical Form	Liquid
Boiling Point	190.7 ± 23.0 °C at 760 mmHg
Flash Point	69.2 ± 22.6 °C
IUPAC Name	tert-butyl 2-(ethylamino)acetate
InChI Key	WRMGKVKXBGFCTJ-UHFFFAOYSA-N

# Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **tert-Butyl 2-(ethylamino)acetate** is not widely published, a representative procedure can be derived from standard methods for the N-alkylation of amino acid esters. A common and effective method is the reaction of a primary amine with a haloacetate ester.

Representative Synthesis: N-alkylation of Ethylamine with tert-Butyl Bromoacetate

This protocol describes a plausible and scalable method for the synthesis of **tert-Butyl 2-(ethylamino)acetate**.

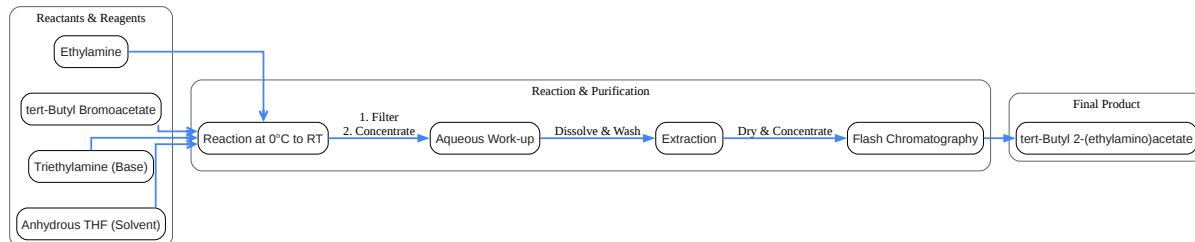
Materials:

- Ethylamine (solution in a suitable solvent, e.g., THF or as a neat liquid)
- tert-Butyl bromoacetate
- A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF))
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Dichloromethane or ethyl acetate for extraction

Experimental Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like THF.

- **Addition of Alkylating Agent:** Cool the solution to 0 °C using an ice bath. To this stirred solution, add tert-butyl bromoacetate (1.0 equivalent) dropwise over a period of 15-30 minutes, ensuring the temperature does not rise significantly.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Once the reaction is complete, filter the mixture to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure to remove the solvent.
- **Extraction:** Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude **tert-Butyl 2-(ethylamino)acetate** can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.



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A representative workflow for the synthesis of **tert-Butyl 2-(ethylamino)acetate**.

## Analytical Methods

Detailed analytical protocols for **tert-Butyl 2-(ethylamino)acetate** are not readily available. However, based on its structure, standard analytical techniques can be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and tert-butyl groups.
  - A triplet corresponding to the methyl protons ( $-\text{CH}_3$ ) of the ethyl group.
  - A quartet corresponding to the methylene protons ( $-\text{CH}_2-$ ) of the ethyl group, coupled to the methyl protons.
  - A singlet for the methylene protons adjacent to the carbonyl group ( $-\text{CH}_2-\text{C=O}$ ).

- A singlet for the nine equivalent protons of the tert-butyl group (-C(CH<sub>3</sub>)<sub>3</sub>).
- A broad singlet for the amine proton (-NH-).
- <sup>13</sup>C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom in the molecule.
  - A signal for the methyl carbon of the ethyl group.
  - A signal for the methylene carbon of the ethyl group.
  - A signal for the methylene carbon adjacent to the carbonyl group.
  - A signal for the quaternary carbon of the tert-butyl group.
  - A signal for the methyl carbons of the tert-butyl group.
  - A signal for the carbonyl carbon of the ester.

#### Mass Spectrometry (MS):

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) would be a suitable technique for the analysis of this volatile compound. The mass spectrum is expected to show a molecular ion peak (M<sup>+</sup>) at m/z 159. The fragmentation pattern would likely involve:

- Loss of a tert-butyl radical (•C(CH<sub>3</sub>)<sub>3</sub>) leading to a fragment at m/z 102.
- Loss of the tert-butoxy group (•O-C(CH<sub>3</sub>)<sub>3</sub>) resulting in a fragment at m/z 86.
- Alpha-cleavage adjacent to the nitrogen atom.
- Rearrangement reactions, such as the McLafferty rearrangement, are also possible.

#### Chromatography:

- Gas Chromatography (GC): Due to its volatility, GC with a flame ionization detector (FID) would be an effective method for assessing the purity of **tert-Butyl 2-(ethylamino)acetate**.

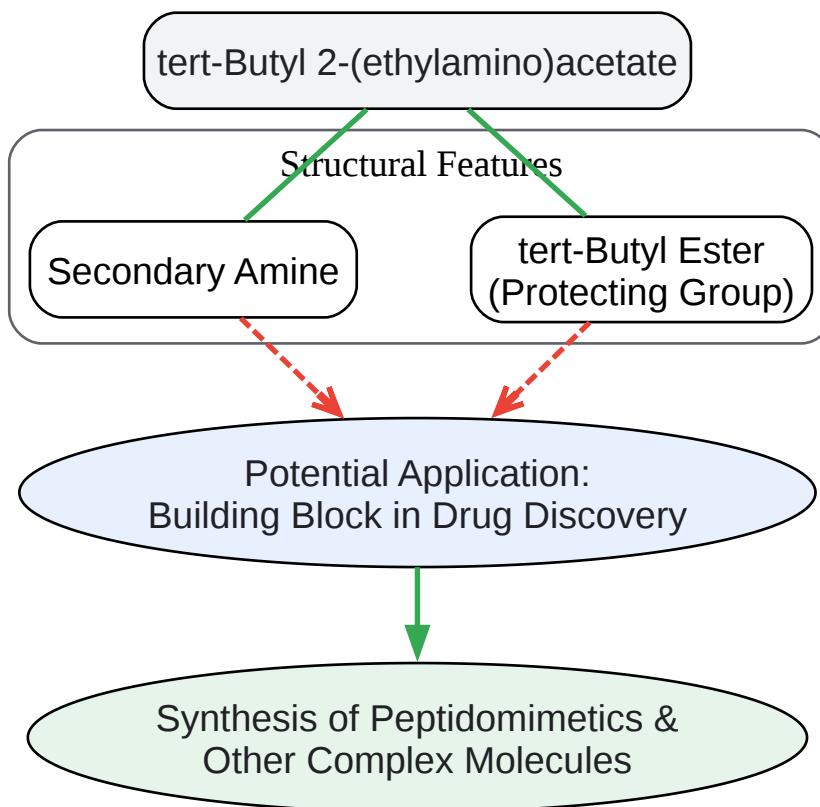
- High-Performance Liquid Chromatography (HPLC): HPLC could also be used, particularly with a suitable derivatizing agent for UV detection, or with an evaporative light scattering detector (ELSD) or a mass spectrometer.

## Applications in Drug Development

There is limited publicly available information on the specific use of **tert-Butyl 2-(ethylamino)acetate** in drug development. However, its structure as a functionalized amino acid ester suggests its potential utility as a building block or intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

### Potential Roles:

- Peptidomimetic Synthesis: The N-ethylglycine moiety can be incorporated into peptide-like structures to improve their metabolic stability and pharmacokinetic properties. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. A related compound, 2-[(tert-Butyl)amino]acetyl chloride hydrochloride, is noted for its use in synthesizing peptidomimetics, suggesting a similar role for **tert-Butyl 2-(ethylamino)acetate**.<sup>[1]</sup>
- Scaffold for Combinatorial Chemistry: Its simple structure with reactive sites (the secondary amine) makes it a suitable starting material for the creation of libraries of compounds for high-throughput screening.



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Logical relationship of the compound's features to its potential applications.

## Signaling Pathways

Currently, there is no available information in the scientific literature linking **tert-Butyl 2-(ethylamino)acetate** to any specific biological signaling pathways. Its biological activity would be dependent on the larger molecular structure into which it is incorporated.

## Safety Information

**tert-Butyl 2-(ethylamino)acetate** is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

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## References

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]
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